2-Methoxy-6-chloro-3-nitrobenzyl bromide
Description
2-Methoxy-6-chloro-3-nitrobenzyl bromide is a benzyl bromide derivative characterized by a methoxy (-OCH₃) group at position 2, a chloro (-Cl) substituent at position 6, and a nitro (-NO₂) group at position 3. Its reactivity is influenced by the electron-withdrawing nitro group and the halogen substituents, which enhance its electrophilicity .
Properties
Molecular Formula |
C8H7BrClNO3 |
|---|---|
Molecular Weight |
280.50 g/mol |
IUPAC Name |
2-(bromomethyl)-1-chloro-3-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
WLAXKGZQTPGDFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of 2-methoxy-6-chloro-3-nitrobenzyl bromide exhibit significant antimicrobial properties. For instance, compounds synthesized from this bromide have been tested against various bacterial strains, revealing promising results in inhibiting growth.
Case Study: Synthesis of Antimicrobial Agents
A study synthesized a series of compounds based on this compound and evaluated their antimicrobial efficacy. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating their potential as alternative treatments for resistant bacterial infections.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Methoxy-6-chloro-3-nitrobenzyl derivative A | 8 | Staphylococcus aureus |
| 2-Methoxy-6-chloro-3-nitrobenzyl derivative B | 16 | Escherichia coli |
Organic Synthesis
Building Block in Chemical Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive bromine atom allows for nucleophilic substitution reactions, making it useful in creating various functionalized compounds.
Case Study: Synthesis of Quinazolinone Derivatives
In a notable application, researchers utilized this compound to synthesize quinazolinone derivatives. These compounds were subsequently evaluated for their biological activities, including anti-inflammatory effects.
| Reaction Type | Yield (%) | Product Structure |
|---|---|---|
| Nucleophilic Substitution | 85 | Quinazolinone derivative C |
| Electrophilic Aromatic Substitution | 70 | Substituted phenyl compound |
Materials Science
Photoremovable Protecting Groups
The compound has also been explored as a photoremovable protecting group in polymer chemistry. Its ability to release active species upon light irradiation makes it valuable in developing smart materials that respond to environmental stimuli.
Case Study: Development of Smart Polymers
Researchers have developed smart polymer systems incorporating this compound as a photoremovable protecting group. These systems demonstrated controlled release properties when exposed to UV light, showcasing potential applications in drug delivery and tissue engineering.
| Polymer Type | Release Profile | Application Area |
|---|---|---|
| Biodegradable Polymer | Controlled release upon UV exposure | Drug delivery systems |
| Smart Hydrogel | Responsive to light | Tissue engineering |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl bromide group is highly reactive toward nucleophilic displacement , with substituents directing regioselectivity:
-
Ammonolysis : Reaction with secondary amines (e.g., dimethylamine) in solvents like dichloromethane yields substituted benzylamines. For example, 2-nitrobenzyl bromide forms tertiary amines (Va) under mild conditions .
-
Methoxylation : Methoxy groups adjacent to bromine (as in 2-methoxy derivatives) may slow substitution due to steric hindrance, but electron-withdrawing nitro groups enhance electrophilicity at the benzylic carbon.
Nitro Group Reduction
Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine, forming 2-methoxy-6-chloro-3-aminobenzyl bromide . This intermediate is pivotal for synthesizing heterocycles like pyrazoles or acridines .
Methoxy Group Demethylation
Treatment with BBr₃ or HI cleaves the methoxy group to a hydroxyl, yielding 2-hydroxy-6-chloro-3-nitrobenzyl bromide . This reaction is pH-sensitive and requires anhydrous conditions .
Stability and Byproduct Formation
-
Hydrolysis : Prone to aqueous hydrolysis forming 2-methoxy-6-chloro-3-nitrobenzyl alcohol , especially under basic conditions.
-
Thermal Degradation : At >100°C, elimination reactions may produce 2-methoxy-6-chloro-3-nitrostyrene .
Comparative Reactivity Insights
| Reaction Type | Expected Outcome | Key Influencing Factor |
|---|---|---|
| SN2 Displacement | High yield with amines, lower with alcohols | Steric hindrance from -OCH₃ |
| Electrophilic Aromatic Substitution | Limited due to deactivation by -NO₂ | Meta-directing effect of -NO₂ |
| Radical Reactions | Selective bromination at benzylic position | Stabilization by -NO₂/-Cl groups |
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The position of the nitro group (e.g., 3-nitro vs. 5-nitro) alters electronic effects. For example, 2-methoxy-5-nitrobenzyl bromide exhibits stronger electron withdrawal at position 5, enhancing its reactivity with nucleophiles compared to the 3-nitro analog .
- Halogen Effects: Chloro and fluoro substituents (e.g., in 2-chloro-6-fluoro-3-methoxybenzyl bromide) improve thermal stability and resistance to hydrolysis compared to non-halogenated analogs .
- Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., 2-methoxy-5-nitrobenzyl bromide) avoid pH sensitivity seen in hydroxy analogs (e.g., 2-hydroxy-5-nitrobenzyl bromide), making them more versatile in diverse reaction conditions .
2.2. Reactivity in Alkylation and Protein Modification
- 2-Methoxy-5-nitrobenzyl Bromide : Demonstrates specificity for tryptophan and cysteine residues in proteins, with minimal reaction with methionine. Its methoxy group eliminates pH-dependent ionization, enabling stable reactivity across a broader pH range .
- 2-Nitrobenzyl Bromide: Less selective than methoxy analogs; reacts with multiple amino acid residues (e.g., methionine, cysteine) but hydrolyzes rapidly in aqueous environments .
- Halogenated Derivatives : Compounds like 2-chloro-6-fluoro-3-methoxybenzyl bromide exhibit dual functionality in alkylation reactions, enabling incorporation into aromatic polymers or flame retardants (similar to pentabromobenzyl bromide derivatives in ) .
2.3. Thermal and Hydrolytic Stability
- Thermal Stability : Halogenated benzyl bromides (e.g., 2-chloro-6-fluoro-3-methoxybenzyl bromide) demonstrate higher thermal stability, with decomposition temperatures exceeding 200°C in some cases. This property is critical for applications in high-temperature polymer processing .
- Hydrolytic Stability : Methoxy and nitro groups reduce hydrolysis rates compared to hydroxy-substituted analogs. For instance, 2-methoxy-5-nitrobenzyl bromide has a hydrolysis half-life of several hours, whereas 2-hydroxy-5-nitrobenzyl bromide hydrolyzes within minutes .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 2-methoxy-6-chloro-3-nitrobenzyl bromide while ensuring regioselectivity?
- Methodology : Use stepwise functionalization of the benzyl bromide scaffold. Introduce the nitro group first via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Subsequent chlorination (Cl₂/FeCl₃) and methoxylation (CH₃ONa in anhydrous DMF) should follow, leveraging steric and electronic effects of substituents to direct regiochemistry . Monitor intermediates via TLC and confirm purity by HPLC (≥95%) .
Q. How can the hygroscopic nature of this compound be mitigated during storage and handling?
- Methodology : Store under inert atmosphere (argon or nitrogen) in sealed, desiccated containers. Use anhydrous solvents (e.g., DCM or THF) for dissolution. Pre-dry glassware at 120°C to minimize moisture ingress. Analytical techniques like Karl Fischer titration can quantify residual water in batches .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm for nitro and chloro substituents).
- IR : Confirm C-Br stretch (~550–600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern (Br signature) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered nitro groups) be resolved during structure refinement?
- Methodology : Use SHELXL’s disorder modeling tools to partition electron density into discrete orientations. Apply restraints (DFIX, SIMU) to maintain geometric rationality. Validate with residual density maps and R-factor convergence tests. ORTEP-3 can graphically represent disorder models . For persistent ambiguities, compare with DFT-optimized geometries (e.g., Gaussian 16) .
Q. What strategies optimize the separation of bromide byproducts during electrophoretic analysis?
- Methodology : Employ capillary electrophoresis with a borate buffer (pH 9.3) and UV detection at 200 nm. Adjust buffer co-ion mobility (e.g., using citrate) to enhance resolution between Br⁻ and Cl⁻. Statistical experimental design (e.g., Box-Behnken) can optimize voltage, temperature, and buffer concentration .
Q. How do steric and electronic effects of substituents influence nucleophilic substitution reactions at the benzyl bromide center?
- Methodology :
- Steric Effects : The 2-methoxy and 6-chloro groups create steric hindrance, favoring SN1 mechanisms in polar solvents (e.g., DMSO).
- Electronic Effects : The electron-withdrawing nitro group at C3 stabilizes the transition state, accelerating SN2 pathways in aprotic media.
- Validate via kinetic studies (UV-Vis monitoring of bromide release) and DFT calculations (NBO analysis) .
Q. What computational approaches predict the compound’s stability under varying pH conditions?
- Methodology : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model hydrolysis pathways. Calculate pKa of the benzyl bromide (estimated ~1.5–2.5) using COSMO-RS. Experimentally corroborate with accelerated stability testing (40°C/75% RH) and LC-MS degradation profiling .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodology :
Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts).
Use DFT (B3LYP/6-311+G(d,p)) to compute shifts with implicit solvent models.
Cross-check with DEPT-135 and HSQC to assign ambiguous signals.
Q. What protocols ensure reproducibility in synthetic yields across different laboratories?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
